molecular formula C7H10O4 B14353408 Ethyl prop-1-en-1-yl ethanedioate CAS No. 91915-02-5

Ethyl prop-1-en-1-yl ethanedioate

Cat. No.: B14353408
CAS No.: 91915-02-5
M. Wt: 158.15 g/mol
InChI Key: MHYSVOXHVRKWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl prop-1-en-1-yl ethanedioate typically involves the esterification reaction between ethyl prop-1-en-1-yl alcohol and ethanedioic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and involves heating under reflux conditions .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl prop-1-en-1-yl ethanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl prop-1-en-1-yl ethanedioate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl prop-1-en-1-yl ethanedioate is unique due to its specific structure, which imparts distinct reactivity and applications compared to other esters. Its ability to form stable esters with various nucleophiles makes it valuable in organic synthesis and industrial applications .

Properties

CAS No.

91915-02-5

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

1-O-ethyl 2-O-prop-1-enyl oxalate

InChI

InChI=1S/C7H10O4/c1-3-5-11-7(9)6(8)10-4-2/h3,5H,4H2,1-2H3

InChI Key

MHYSVOXHVRKWTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)OC=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.